molecular formula C23H20FN3O4S B2678977 N-(4-fluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-3-ylmethyl)benzamide CAS No. 895011-59-3

N-(4-fluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-3-ylmethyl)benzamide

Cat. No. B2678977
CAS RN: 895011-59-3
M. Wt: 453.49
InChI Key: JEEFKHAWHKTQON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-fluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-3-ylmethyl)benzamide” is a chemical compound with the molecular formula C21H16FN3O2S . It is a derivative of benzothiazole, which is a heterocyclic compound with a wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound includes a benzothiazole ring, a pyridine ring, and a benzamide group . The benzothiazole and pyridine rings are likely to contribute to the compound’s biological activity .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 393.4 g/mol . It has a topological polar surface area of 83.6 Ų, indicating its polarity . The compound has a XLogP3-AA value of 4.2, suggesting its lipophilicity .

Scientific Research Applications

Antimicrobial Activity

Studies on substituted 2-aminobenzothiazoles derivatives, including those with fluoro substituents, have shown promising antimicrobial activity against resistant bacterial strains such as Methicillin-resistant Staphylococcus aureus (MRSA) (Anuse et al., 2019). This suggests potential research applications of N-(4-fluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-3-ylmethyl)benzamide in the development of new antimicrobial agents.

Antituberculosis Activity

Compounds designed to inhibit Mycobacterium tuberculosis GyrB, a critical enzyme for bacterial DNA replication, have included fluoro-substituted thiazole analogues (Jeankumar et al., 2013). This underlines the potential of similar structures, such as this compound, in targeting bacterial enzymes for tuberculosis treatment.

Cancer Research

Fluoro-substituted compounds have shown significant activity against cancer cell lines, suggesting a research pathway for this compound in oncology. For example, novel fluoro-substituted benzo[b]pyran compounds have demonstrated anti-lung cancer activity (Hammam et al., 2005).

Neurological Disorders

Research into compounds affecting the orexin system, which modulates arousal, stress, and drug abuse, could be relevant. A study on the role of orexin-1 receptor mechanisms in compulsive food consumption hints at potential applications in studying behavioral and neurological disorders (Piccoli et al., 2012).

Fluorescence Probes

The development of reaction-based fluorescent probes for selective discrimination of thiophenols over aliphatic thiols showcases another application domain. Such probes utilize fluorophores and electron-withdrawing groups for environmental and biological sensing (Wang et al., 2012).

Future Directions

Benzothiazole derivatives, including this compound, have shown promise in various therapeutic applications . Future research could focus on exploring its potential uses in medicine, particularly given the wide range of biological activities exhibited by benzothiazole derivatives .

properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3O4S/c1-29-17-10-15(11-18(30-2)21(17)31-3)22(28)27(13-14-6-5-9-25-12-14)23-26-20-16(24)7-4-8-19(20)32-23/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEEFKHAWHKTQON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.